molecular formula C16H33NO15 B8148586 -D-Glucosamine Pentaacetate

-D-Glucosamine Pentaacetate

Cat. No.: B8148586
M. Wt: 479.4 g/mol
InChI Key: STTVBAVCXJIOBC-OIZHYANNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, multiple hydroxyl groups, and a hydroxymethyl group attached to an oxane ring. The presence of these functional groups makes it a versatile molecule with diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of -D-Glucosamine Pentaacetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the protection of hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution reactions. The final deprotection step yields the desired compound. Reaction conditions often include the use of protecting groups such as acetyl or benzyl groups, and reagents like sodium hydride or lithium aluminum hydride for reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amino group can produce primary amines.

Scientific Research Applications

Acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which -D-Glucosamine Pentaacetate exerts its effects involves interactions with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glucose: Similar in structure but lacks the amino group.

    Galactose: Similar hydroxyl group arrangement but differs in stereochemistry.

    Mannose: Another hexose sugar with a different arrangement of hydroxyl groups.

Uniqueness

The presence of the amino group in -D-Glucosamine Pentaacetate sets it apart from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

acetic acid;(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.5C2H4O2/c7-3-5(10)4(9)2(1-8)12-6(3)11;5*1-2(3)4/h2-6,8-11H,1,7H2;5*1H3,(H,3,4)/t2-,3-,4-,5-,6-;;;;;/m1...../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTVBAVCXJIOBC-OIZHYANNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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